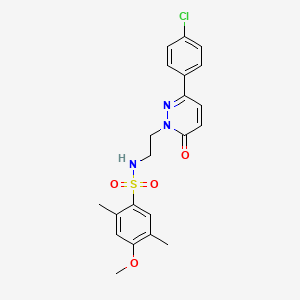
N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide” is a chemical compound that has been studied for its potential as a multi-target-directed ligand . It is one of the eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These compounds are considered drug-like molecules with a well-developed structure-activity relationship .
Synthesis Analysis
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide” involves a general procedure that yields the product in good to excellent yield . The synthesized compounds were subjected to chemical characterization (NMR, FTIR, and elemental analysis) .Molecular Structure Analysis
The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide” is well-defined, as evidenced by the structure-activity relationship developed through the synthesis process .Chemical Reactions Analysis
The synthesized compounds, including “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide”, were tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase . The results were further supported by molecular docking studies .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide” were analyzed using NMR, FTIR, and elemental analysis . The compound was found to have good stability, as evidenced by density functional theory (DFTs) calculations .Scientific Research Applications
Antimicrobial Activity
The synthesis of N, N-disubstituted β-amino acids and their derivatives involving thiazole, aromatic, and heterocyclic substituents has been explored. Some of these compounds demonstrate discrete antimicrobial activity . Further investigations into their potential as antimicrobial agents could be valuable for combating bacterial and fungal infections.
Biological Activity
Thiazole derivatives, including those related to our compound, exhibit diverse biological activities. These include anti-inflammatory, antipyretic, antiviral, antifungal, and anticancer properties. Additionally, they have been investigated for use in treating conditions such as Alzheimer’s disease, hypertension, allergies, and HIV .
Functional Dye Synthesis
Thiazole derivatives have been employed in functional dye synthesis. Their unique chemical properties make them suitable candidates for developing dyes with specific optical and electronic properties .
Potential Medicinal Applications
While more research is needed, the compound’s structural features suggest potential applications in drug development. Thiazole-based molecules have been investigated as antidepressants, anticoagulants, and treatments for hepatitis C, diabetes, and other health conditions .
Future Directions
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)8-3-9(14)5-10(15)4-8/h3-5H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXMBFSMLYAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)
![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)



![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)



![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2546419.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)